2-Chloro-6-fluoro-3-nitrobenzonitrile CAS 226419-18-7
2-Chloro-6-fluoro-3-nitrobenzonitrile CAS 226419-18-7
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS 226419-18-7): A Keystone Intermediate for Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted benzonitriles represent a class of organic compounds of paramount importance, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals and agrochemicals.[1] Among these, 2-Chloro-6-fluoro-3-nitrobenzonitrile stands out as a highly functionalized and reactive scaffold. Its unique arrangement of activating and leaving groups makes it an exceptionally valuable precursor for constructing complex heterocyclic systems, particularly those targeting key enzymes in disease pathways.
This technical guide offers a comprehensive exploration of 2-Chloro-6-fluoro-3-nitrobenzonitrile, moving from its fundamental physicochemical properties and synthetic pathways to a detailed analysis of its chemical reactivity. We will delve into the mechanistic principles that govern its utility, showcase its application in the synthesis of privileged kinase inhibitor scaffolds, and provide guidance on its safe handling and characterization.
Core Physicochemical & Structural Data
2-Chloro-6-fluoro-3-nitrobenzonitrile is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a benzene ring substituted with four distinct functional groups: a nitrile (-CN), a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This dense functionalization is the source of its versatile reactivity.
| Property | Value | Source |
| CAS Number | 226419-18-7 | [3] |
| Molecular Formula | C₇H₂ClFN₂O₂ | [3][4] |
| Molecular Weight | 200.55 g/mol | [3][4] |
| Appearance | Crystalline Powder (Predicted) | [2] |
| Melting Point | 76-80 °C (for the related 2-Fluoro-5-nitrobenzonitrile) | [5] |
| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [4] |
| InChI Key | Not Publicly Available |
Synthetic Strategy: A Proposed Pathway
While specific, peer-reviewed synthetic procedures for 2-Chloro-6-fluoro-3-nitrobenzonitrile are not widely published, a logical and efficient route can be devised based on established methodologies for aromatic nitration. The most plausible approach involves the regioselective nitration of the commercially available precursor, 2-chloro-6-fluorobenzonitrile. A similar strategy has been documented for the nitration of 2-chloro-6-fluorobenzoic acid, providing a strong precedent for this transformation.[6]
The directing effects of the ortho-substituents (Cl and F) and the meta-directing nitrile group guide the incoming nitro group to the C3 position, which is activated by the halogens and least sterically hindered.
Figure 1: Proposed synthetic pathway via nitration.
Hypothetical Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzonitrile
Disclaimer: This protocol is hypothetical and should be optimized and validated under appropriate laboratory safety conditions.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Precursor Addition: Slowly add 2-chloro-6-fluorobenzonitrile (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to a portion of cold, concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-6-fluoro-3-nitrobenzonitrile.
Chemical Reactivity: The Engine of Versatility
The synthetic utility of 2-Chloro-6-fluoro-3-nitrobenzonitrile is rooted in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . This reactivity is driven by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.
Mechanism of Activation
SNAr reactions proceed via a two-step addition-elimination mechanism.[7]
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Addition: A nucleophile attacks one of the carbon atoms bearing a halogen leaving group. This is the rate-determining step.[7] The electron-withdrawing groups are crucial as they stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8][9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The nitro group positioned ortho to the chlorine and meta to the fluorine, and the cyano group ortho to the fluorine and meta to the chlorine, both contribute to the stabilization of the anionic intermediate, making the ring highly electrophilic and susceptible to nucleophilic attack.[8]
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Differential Reactivity of Halogens
A key feature of this molecule is the presence of two different halogen leaving groups. In SNAr reactions, the C-F bond is highly polarized due to fluorine's extreme electronegativity. This makes the carbon atom attached to fluorine more electrophilic and thus more susceptible to the initial nucleophilic attack.[10] Consequently, the fluorine atom is typically the more reactive leaving group compared to chlorine in the rate-determining addition step, making regioselective substitution highly feasible.[7] This allows for sequential reactions, where the more reactive fluorine is displaced first, followed by substitution of the chlorine under potentially more forcing conditions.
Application in Drug Discovery: Building Kinase Inhibitors
The unique reactivity profile of 2-Chloro-6-fluoro-3-nitrobenzonitrile makes it an ideal starting material for synthesizing "privileged scaffolds" in medicinal chemistry. One of its most significant applications is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores.[11]
These heterocyclic systems are foundational to the design of potent protein kinase inhibitors.[11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] Molecules built from these scaffolds can act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its activity and halt downstream signaling pathways that promote tumor growth.[11]
The synthesis typically begins with the displacement of the highly activated fluorine atom by a dinucleophile like hydrazine. The resulting intermediate can then undergo cyclization to form the desired heterocyclic core, with the remaining chlorine and nitrile groups available for further functionalization to enhance potency and selectivity.
Figure 3: General workflow for synthesizing kinase inhibitor scaffolds.
Predicted Spectroscopic Characteristics
While a complete, publicly available dataset for 2-Chloro-6-fluoro-3-nitrobenzonitrile is not available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[2][12][13]
| Technique | Predicted Key Features |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm), showing coupling to each other and to the ¹⁹F nucleus. |
| ¹³C NMR | Seven distinct carbon signals. The nitrile carbon (C≡N) will be in the 115-120 ppm range. Carbons attached to F and Cl will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets, due to coupling with the two aromatic protons. |
| IR Spectroscopy | - Strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.- C-F and C-Cl stretching bands in the fingerprint region (1200-700 cm⁻¹).[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. |
Safety, Handling, and Storage
Substituted nitrobenzonitriles should be handled with care, as they are often classified as toxic and irritant.[14][15] The following information is based on data for structurally related compounds and represents best practices.
| Category | Guidance |
| GHS Hazards | Predicted: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation.[14] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[14][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[16] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-Chloro-6-fluoro-3-nitrobenzonitrile is more than just a chemical intermediate; it is a purpose-built tool for modern synthetic and medicinal chemistry. Its dense array of functional groups, coupled with a predictable and exploitable reactivity profile dominated by nucleophilic aromatic substitution, provides an efficient entry point to complex and biologically relevant heterocyclic systems. The ability to perform regioselective and sequential substitutions makes it particularly valuable in drug discovery campaigns, especially in the development of targeted therapies like kinase inhibitors. For researchers aiming to innovate at the frontiers of pharmaceutical development, a thorough understanding of this versatile building block is an undeniable asset.
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1ojWWuwbkZXQbUAqCrmBsUHP1lxsWORRg5u-iycuIoUzqQV_6f6M1uwjG8PpNlgOHXxQXxrU9gpfJ-Z_ry17YNIs1z54spM9Fn81eFeFG44DosypcC8IpXA-t3LtcmOHODcF1hvuer8jfIHK9xRCzOeZuRVbpZaTLUcxGHlTwOL8jD_df0MacT7X_No2uHrQaOjh-2lqc1S_nzHOT1Hny6E=]
- 2-CHLORO-6-FLUORO-3-NITROBENZONITRILE CAS#: 226419-18-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU5S8u84x7ByWGyw4VrVKoDUdZdc8wdpkg6nBBbGxNrEv080Xgko-BQrrIEiklAGiWDdyxwLjeVTr4XIHUDJnVP6rxKTF0EK0QfY_SwCeEbLBTCf1DliFQFNbWMUUtszj7MrZNfQp05Jt-QOfYtshnu_ymEzkIkeCQUFLMdOdYKQ==]
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Google Patents. [URL: https://patents.google.
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Google Patents. [URL: https://patents.google.
- 2-CHLORO-6-FLUORO-3-NITROBENZONITRILE | 226419-18-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02587523_EN.htm]
- Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00164a024]
- 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/387-45-1_1034848.html]
- New methods for the synthesis of substituted nitriles. Duquesne Scholarship Collection. [URL: https://dsc.duq.edu/etd/110/]
- 2-Chloro-6-methylpyrazine | CAS#:38557-71-0. Chemsrc. [URL: https://www.chemsrc.com/en/cas/38557-71-0_83738.html]
- Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweELt6tk3l4NTgRAi77ARHWSKjnXczdFdQX1XeXBCYah2IfKT2x9fmi25LRuB9G4mO8ZUPYTT85C2E7nfQuw14srkMxDT0ith0uNkAyHBDqG6SIw1J210SOMe6LUdXwBHCdC50NnZKiYywExVFoXoAIS5ykRwVo7uJgHoeJ8A1s4eaK5E4S2FyEoV6XNBLm9qfYbmOUAufWxVzWXcEuSROBw7jin2IA3A0mvF-MpblXIquw5hp_9dUzdajqJmu0CK7cIvPiCz4NmfutY4T1vlxoArdg==]
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents. [URL: https://patents.google.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269557/]
- SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/F1040_EN_EU.pdf]
- SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=939-80-0]
- SAFETY DATA SHEET - Benzonitrile, 4-Chloro-3-Nitro-. Fisher Scientific. [URL: https://www.fishersci.com/sds/02191.pdf]
- 2-CHLORO-6-FLUORO-3-NITROBENZONITRILE CAS#: 226419-18-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-6-fluoro-3-nitrobenzonitrile-226419-18-7]
- 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 2-Fluoro-5-nitrobenzonitrile 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/544221]
- 2-Chloro-6-fluorobenzonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69587]
- Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [URL: https://www.youtube.
- CAS 2264-25-7 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid,sodium salt. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_2264-25-7.htm]
- 2-Chloro-6-fluoro-3-nitrobenzonitrile. ChemScene. [URL: https://www.chemscene.com/products/2-Chloro-6-fluoro-3-nitrobenzonitrile-cas-226419-18-7.html]
- An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-6-nitrobenzonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqsRO9xMFr8ZHUZ9tGvKrzgeHUoHrbA54HPoS_qG81sLYx1-7H5Gli89MRCaz-BDjtqtwJWzKUmGXPCV5mG15ej-XIMtXh2-yjn2tKxt11m5Ovd-Vcdy2k416ksGynY8SlGjuhl0liYXgaS7WfhJN8veGBmzL2lhZbmklk_6T76UzCvzxpJky5RL4MRIL_wpkVUgj3yzxseJteospoWTg9QbfO2TgDS5O1j2851h2s-SMsdgb]
- CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [URL: https://patentscope.wipo.int/browser/en/detail.jsf?docId=CN337839355]
- 2-Chloro-6-fluoro-3-hydroxybenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h99f8da34]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- 2-Chloro-6-fluoro-3-nitrobenzonitrile. Appchem. [URL: https://www.appchem.com/product/al57586]
- A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3G4DrXo_ndnPN5naaoaNoTWN1wHVs61Rq5u5ZSFWECPxlW0-NpCbDDp6YJF--HFVGBAxUP61kqXL13R4sS0HxujCRnqTRpQe-suZmwUHBHJubaBXBzsiLhG0stVCoYXHds5T8VRDaR_TTYPcVrYC-OICv_8I2kJz5MBkJswnh67P3EXSPxRI748nY9HlTo9x5IhA_Ytp42RcDjAT6Mh9o21uKqIFtAm-d8NlKHIzZ3R-qbtK2H0TnRyB4oeskJQ6e7kGvUUKWfI4rW0qEGCfk52pug6FhNcK7JP9MQ_VgqI8OrNZGxQpE]
- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-4-nitrobenzonitrile]
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFNDol3g7lFpWFRqck3b_WjNeCqcNSDjQxdQ3hQbj0uUdwUrEH3kLXGb_7d4xjkhYQ5LMKZvkSKghoFhBhM99hA-0KvmtFh7G7Je1g3X-x_aI-yIkZOEwibx0gsYiXYgpp4Ixz2Jl4crKfle7UPLT_TW4qcAR9O8NHQ2L2g3fl-3bg-rCS4byyLR0Ya4ulNrr5CrpJvCkbaDuGt2L_lEGZrXtL5GY5FyCjlbs4Zr2sAHa3JdYxxngTY3wlBjYCNV43tB8=]
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor, YouTube. [URL: https://www.youtube.
- Spectroscopy Data for Undergraduate Teaching. ERIC. [URL: https://files.eric.ed.gov/fulltext/EJ1387664.pdf]
- In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh8p3JDzN1tu6qt3s16oXe82SptTEiwB31o-RN7qxjUA4a-L9NX-IMhTkD1MUouMtFxhG1cQqbnOBGqoht1hRobGQ_DnrTwamo-e6y06BZYr_-GRB7qTwagfxIAjLNGNfGVZXwHaq-KdE3hmJKJFwaGvcTBaUONipZU4E9yflusfwWVMnPWRIbNqiw8qnGZptglumemv4s0xSYcUQjlfriU5Iw1to1NjSDFBWbdKze7QAOx4y9-TSQ2IccPFM=]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742531/]
- Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ab-initio-calculations%2C-FT-IR-and-FT-Raman-spectra-Krishnakumar-Balachandran/15b5e396656731e848970e6088d8b628f8045610]
- Infrared spectrum of 2-chloro-6-methylbenzonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectrum-of-2-chloro-6-methylbenzonitrile_fig1_228678521]
- 2-Chloro-6-Fluoro-3-Methylbenzonitrile. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/specialty-chemicals/24835-2-chloro-6-fluoro-3-methylbenzonitrile.html]
- Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-chloro-6-fluorobenzyl-chloride-CH-3-OH-NaOH_fig2_323498877]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-6-FLUORO-3-NITROBENZONITRILE CAS#: 226419-18-7 [amp.chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
